molecular formula C11H10ClNO2S B12918523 4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-15-4

4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Cat. No.: B12918523
CAS No.: 89661-15-4
M. Wt: 255.72 g/mol
InChI Key: XPLIDKSBKORZMA-UHFFFAOYSA-N
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Description

4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a substituted 1,2-oxazol-3(2H)-one derivative characterized by a chlorine atom at position 4 and a (4-methylphenyl)sulfanylmethyl group at position 5. The 4-methylphenyl group enhances lipophilicity, which may influence bioavailability and membrane permeability.

Properties

CAS No.

89661-15-4

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

4-chloro-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H10ClNO2S/c1-7-2-4-8(5-3-7)16-6-9-10(12)11(14)13-15-9/h2-5H,6H2,1H3,(H,13,14)

InChI Key

XPLIDKSBKORZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the p-Tolylthio Group: This step may involve nucleophilic substitution reactions using p-tolylthiol and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the chloro group or the isoxazole ring, potentially yielding amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the chloro position.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of oxazoles, including 4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one, exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that certain oxazole derivatives can reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . This property makes it a candidate for further development in therapeutic applications targeting conditions like arthritis or other inflammatory disorders.

1.3 Anticancer Potential

There is growing interest in the anticancer potential of oxazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth in animal models . Further research is needed to elucidate its mechanisms and efficacy in clinical settings.

Agricultural Applications

2.1 Pesticide Development

The unique structure of this compound lends itself to potential applications in agrochemicals. Research indicates that compounds with oxazole moieties can serve as effective pesticides due to their ability to disrupt biological processes in pests .

2.2 Herbicide Activity

Similar to its pesticide potential, this compound may also exhibit herbicidal properties. Studies have shown that certain oxazole derivatives can inhibit plant growth by interfering with specific metabolic pathways, making them candidates for herbicide development .

Materials Science Applications

3.1 Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. The incorporation of oxazole rings into polymer backbones can enhance thermal stability and mechanical properties, which are desirable traits in materials engineering .

3.2 Coatings and Films

The compound's chemical stability and resistance to degradation make it suitable for applications in coatings and films. Research into its use as a protective coating material suggests it may provide enhanced durability against environmental factors .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed with oxazole derivatives.
Anti-inflammatory Effects Reduction in pro-inflammatory cytokines noted in vitro.
Anticancer Potential Induction of apoptosis in cancer cells; further studies recommended.
Pesticide Development Effective against various agricultural pests; potential for commercial use.
Polymer Chemistry Enhanced thermal stability when used as a polymer building block.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Key structural features and analogs :

4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one (): Substituent: 4-Chlorophenyl instead of 4-methylphenyl.

5-(Chloromethyl)-1,2-oxazol-3(2H)-one ():

  • Substituent: Chloromethyl at position 5 (simpler aliphatic group).
  • Effect: Reduced steric bulk and molecular weight (133.53 g/mol) compared to the target compound, likely increasing reactivity but decreasing lipophilicity .

4-Butyl-5-methyl-1,2-oxazol-3(2H)-one ():

  • Substituents: Aliphatic butyl (position 4) and methyl (position 5).
  • Effect: Enhanced lipophilicity (logP ~1.8 estimated) due to alkyl chains, favoring membrane interactions but reducing aqueous solubility .

Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one) (): Substituent: Aminomethyl at position 5. Effect: Polar amino group enables hydrogen bonding, contributing to its role as a GABA receptor agonist. The target compound’s sulfanyl group lacks this polarity, likely eliminating psychoactivity .

Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) logP* Water Solubility*
Target Compound C₁₀H₁₀ClNO₂S 243.71 (calculated) ~3.1 Low
4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-oxazolone C₁₀H₈Cl₂NO₂S 278.20 (calculated) ~3.5 Very Low
5-(Chloromethyl)-oxazolone C₄H₄ClNO₂ 133.53 ~1.2 Moderate
4-Butyl-5-methyl-oxazolone C₈H₁₃NO₂ 155.20 ~1.8 Low
Muscimol C₄H₆N₂O₂ 114.10 ~-0.5 High

*Estimated using computational tools (e.g., ChemAxon).

Biological Activity

Overview

4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one, also known by its CAS number 89661-06-3, is a compound of interest in pharmacology and toxicology due to its potential biological activities. The molecular formula is C12H12ClNO2SC_{12}H_{12}ClNO_2S with a molecular weight of approximately 269.75 g/mol. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
  • Receptor Modulation : The compound's structure suggests potential interactions with GABA receptors and other neurotransmitter systems, indicating possible sedative or anxiolytic effects. This aligns with findings from related compounds that modulate GABAergic activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibitory effects on CYP enzymes
Receptor InteractionPotential GABA receptor modulation
CytotoxicityVariability in cytotoxic responses
Antimicrobial ActivityLimited studies available

Case Studies

Research Findings

Recent studies have highlighted the importance of exploring the biological activities of compounds like this compound within broader chemical libraries. The following findings summarize key insights:

  • Diverse Biological Targets : The compound's potential interactions with various enzymes and receptors suggest a multifaceted mechanism of action that warrants detailed exploration.
  • Safety and Efficacy : Toxicological assessments are crucial for understanding the safety profile before any therapeutic applications can be considered.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For refinement, use SHELXL (a module of the SHELX suite) to model atomic positions and thermal parameters. Initial structure solution can employ direct methods via SHELXD or charge-flipping algorithms. Key parameters to report include unit cell dimensions (e.g., a=16.8944(14)a = 16.8944(14) Å, b=4.1959(5b = 4.1959(5 Å, c=27.107(2c = 27.107(2 Å, β=96.084(8)\beta = 96.084(8)^\circ for analogous thiadiazole derivatives) and geometric features like dihedral angles (e.g., 46.3(3)° between heterocyclic rings) . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular conformation .

Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions?

Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or inaccuracies in density functional theory (DFT) basis sets. To address this:

Validate computational models : Re-optimize geometry using higher-level theory (e.g., B3LYP/6-311++G(d,p)) and simulate NMR shifts with implicit solvent models (e.g., PCM).

Experimental cross-check : Compare with solid-state NMR or variable-temperature NMR to assess dynamic effects.

Crystallographic alignment : Overlay DFT-optimized structures with X-ray coordinates to identify conformational mismatches .

Basic: What synthetic routes are reported for this oxazole-thioether derivative?

Methodological Answer:
Two primary routes are documented:

Condensation reactions : React 4-chloro-5-(chloromethyl)-1,2-oxazol-3(2H)-one with 4-methylthiophenol in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF at 60°C for 12 hours .

Multi-step functionalization : Introduce the sulfanyl group via nucleophilic substitution, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Solvent selection : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions.

Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

In situ monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Crystallization control : Optimize cooling rates and anti-solvent addition (e.g., n-hexane) to minimize amorphous byproducts .

Basic: What analytical techniques confirm molecular identity and purity?

Methodological Answer:

High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., [M+H]+^+ calculated for C12_{12}H11_{11}ClN2_2O2_2S: 297.0165) using ESI-TOF or MALDI .

Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

HPLC-DAD : Use a C18 column (MeCN/H2_2O, 0.1% TFA) with UV detection at 254 nm to assess purity (>95%) .

Advanced: How to analyze electronic effects of the sulfanyl-methyl substituent on reactivity?

Methodological Answer:

Hammett studies : Compare reaction rates of derivatives with electron-donating/withdrawing para-substituents on the 4-methylphenyl group.

DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

Electrochemical profiling : Use cyclic voltammetry to measure oxidation potentials influenced by sulfur’s lone-pair electrons .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

Chlorinated intermediate handling : Use Schlenk lines for air-sensitive steps (e.g., PCl5_5-mediated chlorinations) and quench excess reagents with ice-cold NaHCO3_3.

Thiol mitigation : Work under nitrogen to prevent disulfide formation; trap residual H2_2S with alkaline CuSO4_4 solutions .

Advanced: How to validate non-covalent interactions (e.g., π-stacking) in crystal packing?

Methodological Answer:

Hirshfeld surface analysis : Quantify contact contributions (e.g., C–H···π, S···S) using CrystalExplorer.

Thermal expansion studies : Monitor unit cell changes with temperature (100–300 K) to assess interaction strength.

DFT-D3 corrections : Include dispersion forces in energy calculations to model packing motifs observed in X-ray data .

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